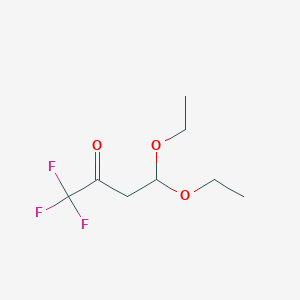

4,4-Diethoxy-1,1,1-trifluorobutan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-diethoxy-1,1,1-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFVSOOKSANNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677317 | |

| Record name | 4,4-Diethoxy-1,1,1-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333339-64-3 | |

| Record name | 4,4-Diethoxy-1,1,1-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Diethoxy-1,1,1-trifluorobutan-2-one: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Within the arsenal of fluorinated building blocks, 4,4-diethoxy-1,1,1-trifluorobutan-2-one emerges as a valuable, yet under-documented, synthon. This guide provides a comprehensive analysis of its chemical properties, synthesis, and reactivity, positioning it as a versatile precursor for the synthesis of complex trifluoromethyl-containing heterocycles and other valuable motifs in drug discovery. By leveraging its protected β-keto-aldehyde functionality, researchers can unlock novel synthetic pathways, making this compound a key asset in the development of new chemical entities.

Introduction: The Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group has become a ubiquitous structural motif in pharmaceuticals and agrochemicals. Its unique electronic properties, including high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Trifluoromethyl ketones (TFMKs), in particular, are valuable intermediates and synthons in the construction of these fluorinated pharmacophores.[1] this compound serves as a stable, protected equivalent of the highly reactive 1,1,1-trifluoro-3,3-dihydroxybutanal, offering a strategic advantage in multi-step synthetic sequences.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably inferred from its structure and data available for analogous compounds.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are based on its chemical structure and data from chemical suppliers.[2]

| Property | Value | Source |

| CAS Number | 333339-64-3 | [2] |

| Molecular Formula | C₈H₁₃F₃O₃ | [2] |

| Molecular Weight | 214.18 g/mol | [2] |

| Appearance | Expected to be a colorless liquid | Inferred |

| Storage | Inert atmosphere, room temperature | [2] |

Spectroscopic Analysis (Predicted)

The expected spectroscopic features of this compound are crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups (a quartet and a triplet), a methylene group adjacent to the ketone, and a methine proton of the acetal.

-

¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the ketone carbonyl, a quartet for the trifluoromethyl carbon due to C-F coupling, and signals for the acetal carbon, methylene carbon, and the two carbons of each ethoxy group.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is anticipated around 1715 cm⁻¹.[3][4] The presence of the C-F bonds will also give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would likely show fragmentation patterns typical for acetals, including the loss of ethoxy groups.[5]

Synthesis of this compound

The synthesis of this compound can be approached through several logical synthetic routes, primarily involving the formation of the β-keto acetal structure. A prevalent method involves the Michael addition of an alcohol to a suitable precursor.

Synthesis via Michael Addition to an Enone

A highly plausible and efficient route to this compound is the base-catalyzed Michael addition of ethanol to 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). ETFBO is a known versatile building block for trifluoromethyl-substituted heteroarenes.[6]

Caption: Synthetic pathway to this compound.

Experimental Protocol:

-

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in anhydrous ethanol at 0 °C, add a catalytic amount of sodium ethoxide (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to act as a masked trifluoromethylated β-dicarbonyl equivalent. The acetal functionality protects the aldehyde group, allowing for selective reactions at the ketone or the adjacent methylene group. Upon deprotection, the liberated aldehyde can participate in a variety of cyclization reactions.

Heterocycle Synthesis

A primary application of this building block is in the synthesis of trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry.[6][7] The general strategy involves the reaction with a binucleophile, followed by acid-catalyzed deprotection and cyclization.

Caption: General scheme for heterocycle synthesis.

Exemplary Protocol: Synthesis of a Trifluoromethyl-substituted Pyrazole

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and add a catalytic amount of a strong acid (e.g., HCl).

-

Continue to stir at room temperature or with gentle heating to facilitate cyclization.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by crystallization or column chromatography.

This strategy can be extended to the synthesis of other heterocycles such as pyrimidines, pyridones, and diazepinones by selecting the appropriate binucleophile.[1][8]

Safety and Handling

Based on the GHS hazard statements for this compound, appropriate safety precautions must be taken.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound is a promising and versatile building block for the introduction of the trifluoromethyl group in organic synthesis. Its masked functionality allows for a range of selective transformations, providing access to complex molecular architectures, particularly trifluoromethyl-substituted heterocycles. While detailed experimental data for this specific compound is sparse, its synthetic utility can be confidently predicted based on the well-established chemistry of related β-dicarbonyl compounds and their acetals. As the demand for novel fluorinated compounds in drug discovery continues to grow, the strategic application of synthons like this compound will undoubtedly play a crucial role in advancing the field.

References

-

Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ambiphilicity of 1,1‐Diethoxy‐4,4,4‐trifluoro‐3‐(trifluoromethyl)‐1,2‐butadiene. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF | Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Retrieved from [Link]

-

MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

J-STAGE. (n.d.). 4,4-dimethoxy-2-butanone as 1,3-dielectrophylic 3-carbon building block: new route for the synthesis of toluene and related compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde a.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Applications of β‐Fluoroalkylated α,β‐Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic, Structural, and Conformational Properties of ( Z )-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C 12 H 12 F 3 NO 3 : A Trifluoromethyl-Substituted β-Aminoenone. Retrieved from [Link]

-

ACS Publications. (n.d.). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of .... Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]

-

Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

Sci-Hub. (n.d.). Reactions of 4-ethoxy-l,l,l-trifluoro-3-buten-2-one with phosphorous nucleophiles. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 5. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub: are you are robot? [sci-hub.jp]

An In-depth Technical Guide to 4,4-Diethoxy-1,1,1-trifluorobutan-2-one (CAS Number 333339-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine-containing moieties is a well-established strategy for enhancing the pharmacological profiles of therapeutic candidates, including metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document consolidates the available information on the synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications of this versatile reagent. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2][3][4] The trifluoromethyl group (-CF3), in particular, is a key pharmacophore in numerous approved drugs. Its strong electron-withdrawing nature and lipophilicity can significantly impact a drug candidate's metabolic stability and membrane permeability. This compound combines the influential trifluoromethyl ketone moiety with a protected aldehyde functionality in the form of a diethyl acetal. This unique combination makes it a valuable synthon for introducing a trifluoromethyl-acetyl group into a target molecule while allowing for subsequent manipulation of the latent aldehyde.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 333339-64-3 | |

| Molecular Formula | C8H13F3O3 | Supplier Data |

| Molecular Weight | 214.18 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Estimated 180-200 °C at 760 mmHg | Estimation based on similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | |

| Storage | Inert atmosphere, room temperature | Supplier Data |

Spectroscopic Profile (Predicted)

The following spectroscopic data is predicted based on the chemical structure and known spectral data for similar functional groups.

-

¹H NMR:

-

Triplet (6H): ~1.2 ppm, corresponding to the six protons of the two methyl groups of the ethoxy moieties.

-

Quartet (4H): ~3.6 ppm, from the four methylene protons of the two ethoxy groups.

-

Doublet (2H): ~3.0 ppm, for the methylene protons adjacent to the ketone.

-

Triplet (1H): ~4.8 ppm, corresponding to the methine proton of the acetal.

-

-

¹³C NMR:

-

~15 ppm: Methyl carbons of the ethoxy groups.

-

~45 ppm: Methylene carbon adjacent to the ketone.

-

~62 ppm: Methylene carbons of the ethoxy groups.

-

~100 ppm: Acetal carbon.

-

~117 ppm (quartet): Trifluoromethyl carbon (coupling with fluorine).

-

~195 ppm (quartet): Ketone carbonyl carbon (coupling with fluorine).

-

-

¹⁹F NMR:

-

~1750-1730 cm⁻¹: Strong absorption band characteristic of the C=O stretch of the trifluoromethyl ketone.[7][8][9] The electron-withdrawing trifluoromethyl group shifts this band to a higher wavenumber compared to a typical aliphatic ketone.[7][9]

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the ethyl and methylene groups.

-

~1200-1050 cm⁻¹: Strong C-F stretching bands.

-

~1100-1000 cm⁻¹: C-O stretching of the acetal.

-

Molecular Ion (M⁺): A peak at m/z = 214 would be expected, though it may be of low intensity.

-

Key Fragmentation Patterns:

-

Loss of an ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 169.

-

Alpha-cleavage adjacent to the ketone, resulting in the loss of the trifluoromethyl group (-•CF₃) to give a fragment at m/z = 145, or cleavage on the other side to produce the CF₃CO⁺ ion at m/z = 97.

-

Fragmentation of the acetal moiety is also expected.[10][11][12]

-

Synthesis and Manufacturing

Proposed Synthetic Pathway

A probable synthesis involves the reaction of a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, with the enolate or equivalent of acetaldehyde diethyl acetal. A more direct and potentially higher-yielding method could be the reaction of trifluoroacetyl chloride with ethyl vinyl ether, followed by the addition of ethanol to the intermediate.[13][14][15]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes, then add acetaldehyde diethyl acetal dropwise and stir for an additional hour to form the lithium enolate.

-

Acylation: To the enolate solution at -78 °C, add a solution of ethyl trifluoroacetate in anhydrous THF dropwise.

-

Quenching and Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its two primary functional groups: the trifluoromethyl ketone and the diethyl acetal.

Reactivity of the Trifluoromethyl Ketone

The ketone is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it susceptible to nucleophilic attack. Common reactions include:

-

Hydration and Hemiacetal Formation: In the presence of water or alcohols, trifluoromethyl ketones can reversibly form stable hydrates or hemiacetals.[5]

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides can be used to form trifluoromethylated alkenes.

Reactivity of the Diethyl Acetal

The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for the aldehyde functionality.[16][17][18] It can be readily deprotected under acidic conditions to reveal the aldehyde, which can then undergo a wide range of transformations.

Caption: General reactivity pathways for the subject compound.

Applications in Drug Development

As a bifunctional building block, this compound is a valuable tool for the synthesis of complex fluorinated molecules. Its ability to introduce a trifluoromethyl ketone while masking an aldehyde allows for sequential, regioselective modifications, making it highly suitable for the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity, while the versatile aldehyde can be used to construct a wide variety of heterocyclic systems or other functional groups commonly found in drug molecules.[1][2][3][4]

Safety and Handling

Hazard Identification

Based on available supplier data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a promising, albeit not extensively documented, fluorinated building block for organic synthesis. Its combination of a highly electrophilic trifluoromethyl ketone and a stable, yet readily deprotectable, acetal offers significant synthetic flexibility. This guide provides a foundational understanding of its properties, potential synthesis, and reactivity based on established chemical principles, serving as a valuable resource for researchers in drug discovery and development aiming to leverage the unique advantages of fluorination in their molecular designs. Further experimental investigation into the specific properties and reactivity of this compound is warranted and would be a valuable contribution to the field of fluorine chemistry.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- U.S. Patent No. 7,057,079 B2. (2006). Method of synthesizing alkenone compounds.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Lang, R. W. (1994). The role of fluorine in the design of biologically active molecules. Chimia, 48(1-2), 29-32.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

- Kirsch, P. (2004).

- Sloop, J. C., et al. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 13, 3959–3978.

- U.S. Patent No. 8,957,254 B2. (2015).

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary synthons. Journal of Fluorine Chemistry, 127(3), 303-319.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422-518.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Smith, B. C. (1999).

- Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.

- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- Field, L. D., Li, H. L., & Magill, A. M. (2007).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

- Lenga, R. E. (Ed.). (2009).

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US7057079B2 - Method of synthesizing alkenone compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. US8957254B2 - Process for chemical synthesis from an alkenone made from a halogenated precursor - Google Patents [patents.google.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one

An In-depth Technical Guide to the Synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one

Abstract

This technical guide provides a comprehensive overview of the , a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The document details a robust and efficient two-step synthetic pathway, beginning with the trifluoroacetylation of ethyl vinyl ether to form the key intermediate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), followed by a Michael addition of ethanol. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethyl ketones in organic synthesis.

Introduction: The Strategic Value of Trifluoromethyl Ketoacetals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the vast array of fluorinated synthons, trifluoromethyl ketones (TFMKs) are particularly noteworthy. The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs susceptible to forming stable, tetrahedral hydrates that can mimic the transition state of substrate hydrolysis, a property widely exploited in the design of enzyme inhibitors.

This compound is a bifunctional molecule of significant synthetic utility. It combines the reactive trifluoromethyl ketone moiety with a protected aldehyde in the form of a diethyl acetal. This acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal a highly reactive β-ketoaldehyde. This latent functionality makes it an ideal precursor for the synthesis of a diverse range of trifluoromethyl-substituted heterocyclic compounds, such as pyrazoles and pyrimidines, which are prevalent scaffolds in drug discovery.[2][3]

This guide focuses on a logical and scalable synthesis route that is both efficient and mechanistically insightful.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and well-documented approach to this compound proceeds through a two-step sequence as illustrated below. This method offers excellent control over the reaction and typically provides good overall yields.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights and Causality

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and process optimization.

Step 1: Electrophilic Trifluoroacetylation of Ethyl Vinyl Ether

The first step involves the acylation of the electron-rich alkene of ethyl vinyl ether with trifluoroacetic anhydride (TFAA).

-

Expertise & Experience: Ethyl vinyl ether is an enol ether, which behaves as a nucleophilic C2 synthon. TFAA is a highly reactive and powerful trifluoroacetylating agent due to the two strongly electron-withdrawing CF₃ groups enhancing the electrophilicity of the carbonyl carbons. The reaction must be performed in a dry, inert solvent like dichloromethane (DCM) at reduced temperatures (starting at 0 °C) to control the exotherm and prevent polymerization of the vinyl ether, a common side reaction.[4]

-

Trustworthiness: A non-nucleophilic base, such as pyridine or 2-picoline, is essential.[5] Its primary role is to neutralize the trifluoroacetic acid byproduct generated during the reaction. This prevents the acid from catalyzing undesired side reactions, including the hydrolysis of the enol ether or the product. The formation of a salt (e.g., pyridinium trifluoroacetate) facilitates its removal during aqueous workup.

Caption: Mechanism of the trifluoroacetylation of ethyl vinyl ether.

Step 2: Base-Catalyzed Michael Addition

The second step is a classic 1,4-conjugate addition (Michael addition) of ethanol across the electron-deficient double bond of the ETFBO intermediate.

-

Expertise & Experience: The trifluoromethyl group and the ketone carbonyl work in concert to withdraw electron density from the α,β-unsaturated system, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

-

Trustworthiness: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a strong base, such as sodium ethoxide, is used to deprotonate the ethanol, generating the much more nucleophilic ethoxide anion (EtO⁻). This significantly accelerates the rate of addition. The reaction is self-validating as the protonated catalyst is regenerated upon proton transfer to the intermediate enolate, completing the catalytic cycle.

Caption: Mechanism of the base-catalyzed Michael addition of ethanol.

Experimental Protocols and Data

The following protocols are designed to be robust and reproducible in a standard laboratory setting.

Data Presentation: Reactants and Product

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Role |

| Ethyl Vinyl Ether | C₄H₈O | 72.11 | Colorless liquid | C2 Nucleophile |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | Colorless liquid | Acylating Agent |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid | Base/Acid Scavenger |

| Ethanol | C₂H₆O | 46.07 | Colorless liquid | Nucleophile/Solvent |

| This compound | C₈H₁₃F₃O₃ | 229.18 | Pale yellow oil | Target Product |

Protocol 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

This procedure is adapted from established methods for the acylation of vinyl ethers.[5]

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and pyridine (1.2 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reactants: Add ethyl vinyl ether (1.1 equivalents) to the flask. In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.0 equivalent) in anhydrous DCM (20 mL).

-

Reaction: Add the TFAA solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Warm-up and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. Transfer to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ETFBO, a yellow-orange oil, can be purified by vacuum distillation to yield a pale yellow liquid.[5]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ETFBO (1.0 equivalent) from the previous step in absolute ethanol (50 mL).

-

Catalyst Addition: To this solution, add a catalytic amount of freshly prepared sodium ethoxide solution (approx. 0.05 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the ETFBO starting material by TLC or GC-MS.

-

Neutralization: Once the reaction is complete, neutralize the catalyst by adding a few drops of glacial acetic acid until the solution is pH ~7.

-

Isolation: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.80 (t, 1H, -CH(OEt)₂), ~3.70 (m, 2H, -OCH₂CH₃), ~3.55 (m, 2H, -OCH₂CH₃), ~3.15 (d, 2H, -C(=O)CH₂-), ~1.20 (t, 6H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~195 (q, C=O), ~116 (q, CF₃), ~101 (-CH(OEt)₂), ~63 (-OCH₂CH₃), ~45 (-C(=O)CH₂-), ~15 (-OCH₂CH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) ~ -78 (s, CF₃). The analysis by 19F NMR is a critical tool for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (ESI+): Calculated for C₈H₁₄F₃O₃⁺ [M+H]⁺, expected m/z ~230.08.

Conclusion and Future Outlook

The two-step via a trifluoroacetylated enone intermediate is a highly effective and mechanistically sound strategy. The resulting β-keto acetal is a versatile building block, poised for elaboration into more complex, biologically active molecules. The protocols described herein are robust and scalable, providing a reliable pathway for researchers in drug discovery and development to access this valuable fluorinated synthon. Future work may focus on developing one-pot procedures or employing catalytic asymmetric methods to introduce chirality, further expanding the synthetic utility of this important molecular scaffold.

References

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. ASIN B07GQL358M. Retrieved from [Link]

-

Al-Tel, T. H. (2011). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]

- Siegemund, G., et al. (2006). Method of synthesizing alkenone compounds. Google Patents.

-

Li, Y., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]

- CN102010311A. (2011). Method for synthesizing 4,4-dimethoxy-2-butanone. Google Patents.

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Devale, R. R., et al. (2023). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Taylor & Francis Online. Retrieved from [Link]

-

Wang, Z., et al. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. PubMed. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Gandini, A., & Plesch, P. H. (1965). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Retrieved from [Link]

-

Bonnet-Delpon, D., et al. (2004). Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. ResearchGate. Retrieved from [Link]

-

Grobe, J., & Kober, R. (1989). The Ambiphilicity of 1,1-Diethoxy-4,4,4-trifluoro-3-(trifluoromethyl)-1,2-butadiene. ResearchGate. Retrieved from [Link]

-

Devale, R. R., et al. (2023). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. Retrieved from [Link]

-

Iannotti, M., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. ACS Publications. Retrieved from [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.

-

Iannotti, M., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, lending unique properties such as enhanced metabolic stability and bioavailability.[1] Consequently, the precise structural elucidation of fluorinated compounds is paramount. This guide provides an in-depth technical framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, a molecule featuring key functional groups including a trifluoromethyl ketone and a diethyl acetal. As a Senior Application Scientist, this paper moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system for generating high-fidelity, interpretable data. We will explore the foundational principles of carbon-fluorine coupling, predict the complete ¹³C NMR spectrum, provide a detailed experimental protocol, and discuss data interpretation, all grounded in authoritative references.

The Critical Role of ¹³C NMR in the Analysis of Fluorinated Compounds

The presence of fluorine (¹⁹F), a 100% abundant, spin I=½ nucleus, profoundly influences the ¹³C NMR spectrum.[2] Unlike standard proton-decoupled ¹³C NMR experiments where C-H couplings are removed, C-F couplings persist, providing a rich layer of structural information. These through-bond scalar couplings (J-couplings) manifest as signal splittings, which are invaluable for confirming the proximity of carbon atoms to fluorine. However, this complexity can also lead to crowded spectra and overlapping multiplets, making a foundational understanding of the underlying principles essential for accurate interpretation.[1][3] Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex and challenging to interpret without a systematic approach.[3]

Foundational Principles: Chemical Shifts and C-F Coupling

A successful analysis hinges on understanding two key parameters: chemical shift (δ) and spin-spin coupling constants (J).

-

Chemical Shift (δ): The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative atoms, like oxygen and fluorine, withdraw electron density, "deshielding" the carbon nucleus and shifting its resonance to a higher frequency (downfield).[4][5][6] For this compound, we can predict the general regions for each carbon based on its functional group.[7][8]

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: The interaction between ¹³C and ¹⁹F nuclei results in the splitting of ¹³C signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. The number of bonds separating the coupled nuclei determines the type of coupling:

-

One-Bond Coupling (¹JCF): This is a very large coupling, typically in the range of 240-280 Hz for trifluoromethyl (CF₃) groups.[1][2]

-

Two-Bond Coupling (²JCCF): Coupling through two bonds is smaller, generally around 20-40 Hz.[2][9]

-

Three-Bond Coupling (³JCCCF): This long-range coupling is even smaller, often in the 5-10 Hz range.[2]

-

The multiplicity of the signal follows the n+1 rule, where n is the number of equivalent ¹⁹F atoms. For a CF₃ group, this results in a quartet (3+1=4).

Predicted ¹³C NMR Spectrum of this compound

To facilitate a clear analysis, the carbon atoms of the target molecule are systematically numbered.

Caption: Molecular structure of this compound with carbon numbering.

The molecule possesses a plane of symmetry, making the two ethoxy groups chemically equivalent. Therefore, we expect a total of 6 distinct signals in the proton-decoupled ¹³C NMR spectrum.[10][11]

Predicted Spectral Data

| Carbon | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Rationale |

| C1 | CF₃ | 115 - 125 | Quartet (q) | ¹JCF ≈ 270 | Directly attached to three highly electronegative F atoms. |

| C2 | Ketone (C=O) | 190 - 200 | Quartet (q) | ²JCCF ≈ 35-45 | Ketone region; deshielded by CF₃. Coupling to 3 equivalent F atoms. |

| C3 | Methylene (-CH₂-) | 40 - 50 | Quartet (q) | ³JCCCF ≈ 5-10 | Alpha to a ketone and beta to an acetal. Long-range coupling to CF₃. |

| C4 | Acetal (-CH(OR)₂) | 95 - 105 | Singlet (s) | ⁴JCCCCF ≈ 0-2 | Highly deshielded by two oxygen atoms.[8] ⁴J coupling is typically negligible. |

| C5 | Ethoxy (-OC H₂CH₃) | 60 - 70 | Singlet (s) | - | Typical range for a carbon singly bonded to oxygen.[4] |

| C6 | Ethoxy (-OCH₂C H₃) | 14 - 18 | Singlet (s) | - | Typical upfield alkyl carbon signal.[4] |

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is essential for acquiring high-quality, trustworthy data. The following steps are designed to minimize artifacts and ensure spectral integrity.

Caption: Standard Operating Procedure for ¹³C NMR Data Acquisition and Processing.

Sample Preparation

The causality behind this step is to create a homogenous solution free of particulates that would degrade spectral quality.

-

Weighing: Accurately weigh 50-100 mg of this compound. This concentration is a field-proven balance for achieving a good signal-to-noise ratio in a reasonable timeframe for ¹³C NMR without causing viscosity issues that broaden lineshapes.[12]

-

Solubilization: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). CDCl₃ is a standard, relatively non-polar solvent that provides a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field. TMS serves as the internal reference standard, universally set to 0.0 ppm.[8]

-

Filtration: Using a Pasteur pipette with a small, tight plug of glass wool at the constriction, filter the solution directly into a clean, high-quality 5mm NMR tube. This is a critical, self-validating step; the absence of suspended solids, which distort magnetic field homogeneity, is essential for sharp spectral lines.[13]

Spectrometer Setup and Data Acquisition

The goal here is to configure the instrument to excite and detect the ¹³C nuclei efficiently and accurately.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for narrow line widths and high resolution.

-

Acquisition Parameters: These choices are critical for data quality.

-

Pulse Program: Use a standard proton-decoupled pulse program with a 30-degree pulse angle (e.g., zgpg30). This is a compromise that allows for faster acquisition by shortening the required relaxation delay compared to a 90-degree pulse.

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, especially the downfield ketone carbon, are captured.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons (like C2) and carbons in CF₃ groups relax more slowly, and a sufficient delay is necessary for accurate quantification, although for simple identification it is less critical.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is required. Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.

-

Data Processing and Structural Validation

The raw data (Free Induction Decay, or FID) must be mathematically processed to yield the final, interpretable spectrum.

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive). The baseline is corrected to be flat and at zero intensity.

-

Calibration: The peak corresponding to TMS is set to 0.0 ppm. All other chemical shifts are then referenced from this point.

-

Interpretation:

-

Identify the 6 expected signals.

-

Measure the chemical shift (δ) of each signal's midpoint.

-

For the multiplets (C1, C2, C3), measure the distance in Hz between the component lines to determine the C-F coupling constants.

-

Compare the experimental data with the predicted values in the table. A strong correlation validates the structure of this compound.

-

Caption: Logical workflow for the validation of molecular structure from ¹³C NMR data.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how a deep understanding of spectroscopic principles can be leveraged for unambiguous structural elucidation. By predicting the chemical shifts and, critically, the multiplicities and magnitudes of carbon-fluorine couplings, a detailed spectral fingerprint of the molecule can be anticipated. When this predictive analysis is combined with a robust, self-validating experimental workflow, the resulting empirical data serves as a powerful confirmation of the molecular structure. This guide provides the necessary theoretical foundation and practical protocols for researchers and drug development professionals to confidently perform and interpret such analyses, ensuring the highest degree of scientific integrity.

References

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

How to Prepare Samples for NMR. ResearchGate. [Link]

-

Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 4,4-Diethoxy-1,1,1-trifluorobutan-2-one: Sourcing, Synthesis, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Diethoxy-1,1,1-trifluorobutan-2-one (CAS No. 333339-64-3) is a fluorinated building block of significant interest in medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and binding affinity in drug candidates, while the diethyl acetal serves as a versatile protecting group for a latent 1,3-dicarbonyl synthon. This guide provides an in-depth analysis of this compound, covering commercial availability, plausible synthetic routes based on established organometallic chemistry, and its potential applications as a precursor to complex heterocyclic structures.

Introduction: The Strategic Value of Trifluoromethyl Ketone Acetals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to dramatic improvements in potency, pharmacokinetics, and metabolic stability. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity and lipophilicity.

This compound belongs to the class of trifluoromethyl ketones, which are highly valuable synthetic intermediates.[1] The ketone's electrophilicity is significantly enhanced by the electron-withdrawing CF₃ group, making it a prime target for nucleophilic attack. In this specific molecule, the vicinal carbonyl is protected as a diethyl acetal. This structural feature renders the compound a stable, masked equivalent of a trifluoromethyl-substituted 1,3-dicarbonyl compound, a key pharmacophore in numerous bioactive molecules. The acetal can be selectively deprotected under acidic conditions to reveal the reactive β-ketoaldehyde functionality, enabling a diverse range of subsequent chemical transformations.

Commercial Sourcing and Availability

While not as ubiquitous as some commodity reagents, this compound is available from several specialized chemical suppliers. Researchers should evaluate suppliers based on purity, availability, lead times, and the availability of comprehensive analytical data (e.g., NMR, GC-MS).

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity/Specification | Availability |

| BLDpharm | BD261218 | Varies | Inquire |

| Alfa Chemistry | AC-333339-64-3 | Varies | Inquire |

| XIAMEN EQUATION CHEMICAL CO.,LTD | EQ-333339-64-3 | Varies | Inquire |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for safe handling and successful experimental design.

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 333339-64-3 | [2] |

| Molecular Formula | C₈H₁₃F₃O₃ | [2] |

| Molecular Weight | 214.18 g/mol | [2] |

| Storage | Store under inert atmosphere, room temperature. | [2] |

| SMILES | O=C(CC(OCC)OCC)C(F)(F)F | [2] |

Safety Profile: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: P261, P305+P351+P338[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Plausible Protocol

The diagram below outlines the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Causality and Rationale: This protocol is designed to control the highly exothermic and reactive nature of the Grignard reaction. The use of anhydrous solvents is critical, as Grignard reagents react readily with water.[3] The low-temperature addition of the ester to the Grignard reagent is a standard practice to prevent side reactions and improve the yield of the desired ketone.

Materials:

-

2-Bromo-1,1-diethoxyethane

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Grignard Reagent Preparation: a. To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. b. Add a small crystal of iodine. c. Add a small portion of a solution of 2-bromo-1,1-diethoxyethane in anhydrous THF to the flask. d. Initiate the reaction by gentle warming. The disappearance of the iodine color and bubble formation indicate the start of the reaction. e. Add the remaining 2-bromo-1,1-diethoxyethane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: a. In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl trifluoroacetate in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent to the cooled ester solution via cannula or dropping funnel. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield this compound.

Synthetic Applications: A Gateway to Fluorinated Heterocycles

The true synthetic value of this compound lies in its potential as a precursor to trifluoromethyl-substituted heterocycles. While its unsaturated analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), is a well-documented building block for this purpose, the saturated version offers a different, yet equally valuable, synthetic pathway.[4]

Upon acid-catalyzed deprotection of the acetal, the resulting 1,1,1-trifluoro-2,4-butanedione is a highly versatile 1,3-dielectrophile. This intermediate can readily undergo condensation reactions with various binucleophiles to construct a wide array of five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.

Caption: Potential synthetic pathways to heterocycles.

This reactivity makes this compound a strategic starting material for generating libraries of novel fluorinated compounds for drug discovery screening. The non-fluorinated analog, 4,4-dimethoxy-2-butanone, has been successfully used in the synthesis of pyrimidines, showcasing the viability of this synthetic strategy.[5]

Conclusion

This compound is a specialized but highly valuable reagent for the synthesis of complex, fluorinated molecules. Its commercial availability, combined with a straightforward, plausible synthetic route, makes it an accessible tool for researchers. Its primary utility lies in its function as a protected 1,3-dicarbonyl synthon, providing a reliable entry point to trifluoromethyl-substituted pyrazoles, isoxazoles, pyrimidines, and other heterocyclic systems of high interest in pharmaceutical and agrochemical research. As the demand for novel fluorinated scaffolds continues to grow, the strategic application of building blocks like this will be paramount in accelerating the discovery of next-generation therapeutics.

References

-

Schulze, J., et al. (2012). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Available at: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 4,4-Diethoxy-1,1,1-trifluoro-2-butanone. Retrieved January 23, 2026, from [Link]

-

Vedantu. (n.d.). The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved January 23, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved January 23, 2026, from [Link]

-

Chemical Communications. (2014). Trifluoromethyl ketones: properties, preparation, and application. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Field-Proven Insights into Mitigating Risks Associated with Fluorinated Ketones

An In-depth Technical Guide to the Safe Handling of Fluorinated Ketones for Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm of Potency and Precaution

Fluorinated ketones represent a class of molecules with immense potential in the pharmaceutical and materials science sectors. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] This has made them invaluable tools for the modern medicinal chemist and drug development professional. However, this potency is accompanied by a unique set of hazards that demand a thorough understanding and a proactive approach to safety.

This guide is not a rigid set of rules but a dynamic framework for risk assessment and management. It is designed to empower researchers to not only follow procedures but to comprehend the underlying principles, enabling them to make informed decisions when working with both well-characterized and novel fluorinated ketones. The causality behind each recommendation is explained to foster a culture of safety that is both intelligent and adaptable.

The Dichotomy of Fluorinated Ketones: Physicochemical Properties and Their Safety Implications

The very properties that make fluorinated ketones attractive for drug design also dictate their handling requirements. Understanding these characteristics is the first step in a robust safety protocol.

-

Volatility and Inhalation Hazards: Many fluorinated ketones are volatile liquids at room temperature.[2] This volatility, while useful in some applications like fire suppression, presents a significant inhalation risk in a laboratory setting. Vapors can quickly accumulate in poorly ventilated areas, leading to unintentional exposure.

-

Reactivity and Stability: While generally stable, the carbon-fluorine bond, though strong, does not render the entire molecule inert. The presence of the ketone functional group allows for a range of chemical reactions. Of particular note is the potential for hydrolysis, which can release hydrogen fluoride (HF), a highly corrosive and toxic substance.[3] Additionally, reactions with strong bases, acids, and reducing or oxidizing agents should be approached with caution.

-

Solubility and Environmental Considerations: The solubility of fluorinated ketones varies depending on the extent and location of fluorination. This property influences their environmental fate and the choice of solvents for reactions and cleaning. Some fluorinated ketones are noted for their low ozone depletion potential (ODP) and global warming potential (GWP), making them environmentally preferable alternatives in certain applications.[4]

Table 1: Physicochemical Properties of Representative Fluorinated Ketones

| Property | Perfluoro(2-methyl-3-pentanone) (Novec™ 1230) | Fluoroacetone |

| Formula | C₆F₁₂O | C₃H₅FO |

| Boiling Point | 49.2 °C | 75 °C |

| Appearance | Colorless liquid | Colorless liquid |

| Key Hazards | Low acute toxicity, but potential for HF release in fires. | Highly toxic and flammable. |

Toxicological Profile: The Criticality of the α-Fluorine

The toxicology of fluorinated ketones is nuanced and highly dependent on the specific molecular structure. A blanket statement of "low toxicity" can be dangerously misleading. The primary concern for α-fluoroketones, which are frequently used in drug discovery as enzyme inhibitors, is their potential for metabolic activation to highly toxic compounds.[5]

The Hidden Hazard: Metabolic Conversion to Fluoroacetic Acid

The most significant and potentially lethal hazard associated with α-fluoroketones is their metabolism to fluoroacetic acid.[1][6][7]

-

Mechanism of Toxicity: This conversion is believed to occur via a Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to the ketone.[1][6][7] The resulting ester is then hydrolyzed to produce fluoroacetic acid. Fluoroacetic acid is a potent metabolic poison that disrupts the citric acid cycle (Krebs cycle), leading to cellular energy deprivation.[1][7]

-

Extreme Toxicity of Fluoroacetic Acid: Fluoroacetic acid is exceptionally toxic, with a median lethal dose (LD₅₀) in humans estimated to be as low as 10 mg/kg.[1][7] This high toxicity necessitates treating all α-fluoroketones with extreme caution, as even small exposures could be harmful.

Routes of Exposure and Potential Health Effects

-

Inhalation: Due to their volatility, inhalation is a primary route of exposure. Inhaling vapors can lead to respiratory tract irritation and systemic toxicity if the compound is metabolized.[8]

-

Dermal Contact: Skin contact is another common route of exposure.[9] Some fluorinated compounds can be absorbed through the skin, leading to systemic effects. Prolonged contact may also cause skin irritation.

-

Eye Contact: Vapors and splashes can cause eye irritation.[8][10] For some compounds, this can be severe.[11]

-

Ingestion: While less common in a laboratory setting, accidental ingestion can lead to severe poisoning.

Table 2: Summary of Toxicological Hazards

| Hazard | Description | Primary Concern |

| Acute Toxicity | Varies significantly with structure. α-fluoroketones are of high concern due to metabolic activation.[1][6][7] | Systemic toxicity from fluoroacetic acid formation. |

| Skin/Eye Irritation | Can range from mild to severe depending on the compound.[10][11] | Direct tissue damage and potential for absorption. |

| Sensitization | Some related compounds have shown low sensitization potential.[10] | Allergic reactions upon repeated exposure. |

| Chronic Toxicity | Data is limited for many specific compounds. Potential for skeletal fluorosis with long-term overexposure to fluoride.[1][7] | Long-term health effects are often unknown. |

A Framework for Safety: The Hierarchy of Controls

Effective risk management for fluorinated ketones relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: A systematic workflow minimizes exposure at each step.

Waste Disposal: A Critical Final Step

Fluorinated ketone waste is considered hazardous waste and must be disposed of accordingly.

-

Segregation: Keep halogenated waste streams separate from non-halogenated waste. [12]* Containers: Use clearly labeled, leak-proof containers for waste collection. [13]* Regulations: Follow all institutional and local regulations for hazardous waste disposal. [13]Some regulations may classify these under PFAS waste, which has specific disposal requirements like high-temperature incineration. [14]

Emergency Preparedness: Planning for the Unexpected

Spill Response

Caption: A decision tree for responding to fluorinated ketone spills.

Personnel Exposure

Immediate and correct first aid is vital.

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes. [2] 2. Remove all contaminated clothing while flushing.

-

Apply a 2.5% calcium gluconate gel to the affected area. This is crucial as it helps to neutralize fluoride ions that may have penetrated the skin. [2] 4. Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air immediately.

-

Seek immediate medical attention.

-

Conclusion: A Culture of Vigilance

Fluorinated ketones are powerful tools in the arsenal of the modern scientist. Their unique properties, however, demand a commensurate level of respect and caution. By understanding the specific hazards, particularly the potential for metabolic conversion to highly toxic byproducts, and by rigorously applying the principles of the hierarchy of controls, researchers can safely harness the potential of these remarkable compounds. A proactive, informed, and vigilant approach to safety is not a barrier to scientific progress but the very foundation upon which it is built.

References

-

The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021). ResearchGate. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). National Institutes of Health. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (n.d.). ACS Publications. [Link]

-

A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. (n.d.). PubMed. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Chemical Research in Toxicology. [Link]

-

Guidance on Fluorinated gases (F-gas) regulation 2024/573. (2024). Euralarm. [Link]

-

OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Texas at Dallas. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

-

Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. [Link]

-

Proper disposal of chemicals. (n.d.). Sciencemadness Wiki. [Link]

-

Gloves Chemical Resistance Chart. (n.d.). Safety Glove. [Link]

- Use of fluorinated ketones in fire extinguishing compositions. (n.d.).

-

Ansell Chemical Resistance Glove Chart. (n.d.). University of Tennessee Knoxville. [Link]

-

Laboratory Safety Manual. (n.d.). University of California, Irvine. [Link]

-

Study of fluorine irritation on the human eye's anterior segment. (2024). Spandidos Publications. [Link]

-

Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

-

Work Gloves Chemical Glove Chart. (n.d.). Tasco-Safety.com. [Link]

-

Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. [Link]

-

Essential PPE for Protection Against Liquid Chemicals. (2024). SafetyCulture Marketplace US. [Link]

-

Glove Compatibility. (n.d.). CP Lab Safety. [Link]

Sources

- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]

- 5. enamine.net [enamine.net]

- 6. fluoridealert.org [fluoridealert.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 13. ethz.ch [ethz.ch]

- 14. mcfenvironmental.com [mcfenvironmental.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The CF₃ motif can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, a highly versatile and powerful building block for introducing the trifluoromethyl group into complex heterocyclic scaffolds. We will delve into its core reactivity, provide detailed, field-proven protocols for the synthesis of key trifluoromethylated heterocycles including pyrazoles, pyrimidines, and pyrroles, and explain the mechanistic rationale behind these transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient construction of novel fluorinated compounds.

Introduction: The Unique Utility of a Fluorinated Building Block

This compound is a bifunctional reagent possessing two key reactive sites: a highly electrophilic ketone activated by the adjacent electron-withdrawing trifluoromethyl group, and a protected aldehyde in the form of a diethyl acetal. This unique arrangement allows for sequential or one-pot reactions to construct complex molecular architectures.